molecular formula C14H20N4 B13060842 1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine CAS No. 851208-09-8

1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine

Katalognummer: B13060842
CAS-Nummer: 851208-09-8
Molekulargewicht: 244.34 g/mol
InChI-Schlüssel: FMUCGJYSIRXJAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a piperazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine typically involves the condensation of 2,6-dimethylimidazo[1,2-a]pyridine with piperazine. This reaction can be facilitated by using a suitable solvent such as acetonitrile and heating the mixture to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve multicomponent reactions, which are efficient for synthesizing complex heterocyclic structures. These methods often utilize readily available starting materials and can be scaled up for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups .

Wissenschaftliche Forschungsanwendungen

1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including its use in developing new drugs for treating various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an imidazo[1,2-a]pyridine core with a piperazine moiety allows for diverse chemical modifications and potential therapeutic applications .

Eigenschaften

CAS-Nummer

851208-09-8

Molekularformel

C14H20N4

Molekulargewicht

244.34 g/mol

IUPAC-Name

2,6-dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H20N4/c1-11-3-4-14-16-12(2)13(18(14)9-11)10-17-7-5-15-6-8-17/h3-4,9,15H,5-8,10H2,1-2H3

InChI-Schlüssel

FMUCGJYSIRXJAW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C(=NC(=C2CN3CCNCC3)C)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.